molecular formula C7H7N3 B2998635 2-(3-Methylpyrazin-2-yl)acetonitrile CAS No. 1379025-18-9

2-(3-Methylpyrazin-2-yl)acetonitrile

Cat. No. B2998635
M. Wt: 133.154
InChI Key: DREORYDCTFSZDY-UHFFFAOYSA-N
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Description

“2-(3-Methylpyrazin-2-yl)acetonitrile” is a chemical compound with the molecular formula C7H7N3 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “2-(3-Methylpyrazin-2-yl)acetonitrile” consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a methyl group and an acetonitrile group attached to it . The InChI code for the compound is 1S/C7H7N3/c1-6-7(2-3-8)10-5-4-9-6/h4-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

“2-(3-Methylpyrazin-2-yl)acetonitrile” has a molecular weight of 133.15 g/mol . It is a liquid at room temperature . The compound has a topological polar surface area of 49.6 Ų .

Scientific Research Applications

Cytochrome P450 and Toxicology

Feierman and Cederbaum (1989) explored the role of cytochrome P-450 IIE1 and catalase in the oxidation of acetonitrile to cyanide, highlighting the biochemical process by which acetonitrile toxicity occurs. Their research suggests that the cytochrome P450 system, particularly the P-450 IIE1 isozyme, plays a crucial role in this oxidation process, which is relevant to understanding acetonitrile's toxicological profile and its interaction with biological systems (Feierman & Cederbaum, 1989).

Inorganic Chemistry and Photochemistry

In the domain of inorganic chemistry, Hecker, Fanwick, and McMillin (1991) provided evidence for dissociative photosubstitution reactions of acetonitrile-containing ruthenium complexes. Their work demonstrates the ligand substitution reaction under irradiation, contributing to the understanding of reaction mechanisms in metal complexes and the role of acetonitrile as a ligand (Hecker, Fanwick, & McMillin, 1991).

Luminescence and Coordination Chemistry

Piguet et al. (1996) delved into the synthesis and structural properties of lanthanide podates, focusing on their photophysical properties. Their research on heterodinuclear complexes involving acetonitrile reveals insights into the design of luminescent materials with potential applications in sensors and optical devices (Piguet et al., 1996).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

2-(3-methylpyrazin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-7(2-3-8)10-5-4-9-6/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREORYDCTFSZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylpyrazin-2-yl)acetonitrile

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